molecular formula C20H20O6 B178329 Leachianone G CAS No. 152464-78-3

Leachianone G

Cat. No. B178329
CAS RN: 152464-78-3
M. Wt: 356.4 g/mol
InChI Key: VBOYLFNGTSLAAZ-SFHVURJKSA-N
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Description

Leachianone G is a tetrahydroxyflavanone that has hydroxy groups at the 2’-, 4’-, 5- and 7-positions and a prenyl group at the 8-position . It is a member of 4’-hydroxyflavanones and a (2S)-flavan-4-one . It is functionally related to a (S)-naringenin . Leachianone G is a natural product found in Lespedeza cyrtobotrya, Morus alba, and Sophora flavescens .


Synthesis Analysis

Leachianone G 2′′-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, was identified in Sophora flavescens Ait. cultured cells . The enzyme transfers a dimethylallyl group to the 2′′ position of another dimethylallyl group attached at position 8 of Leachianone G to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .


Molecular Structure Analysis

The molecular formula of Leachianone G is C20H20O6 . Its molecular weight is 356.4 g/mol . The IUPAC name is (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one .


Chemical Reactions Analysis

Currently, there is limited information available on the chemical reactions involving Leachianone G .

Scientific Research Applications

Prenyl Side-Chain Elongation Enzyme

Leachianone G (LG) 2′′-dimethylallyltransferase, a novel prenyl side-chain elongation enzyme, was identified in Sophora flavescens Ait. cultured cells . The enzyme transfers a dimethylallyl group to the 2′′ position of another dimethylallyl group attached at position 8 of LG to form sophoraflavanone G, a branched monoterpenoid-conjugated flavanone characteristic to this plant .

Antioxidant Activity

Leachianone G has been studied for its potential as an antioxidant agent . It revealed IC 50 values in the range of 14.08 to 28.84 μM, while the positive controls Trolox and L-ascorbic acid exhibited IC 50 values of 24.57 ± 0.11 and 28.86 ± 0.02 μM .

Antibacterial Activity

Research indicates that Leachianone G has antibacterial activity . It can have a certain therapeutic effect on some bacterial infections .

Anti-inflammatory Activity

Leachianone G also exhibits anti-inflammatory activity . This makes it potentially useful in the treatment of diseases characterized by inflammation .

Antitumor Activity

Leachianone G may have antitumor properties . This suggests that it could be used in cancer treatment, although more research is needed to confirm this .

Antiviral Activity

Leachianone G has been found to have antiviral activity . It can be effective against some viral infections .

Blood Sugar Regulation

Leachianone G may have a regulatory effect on blood sugar . This suggests potential applications in the management of diabetes .

Blood Pressure Regulation

Leachianone G may also help regulate blood pressure . This could make it useful in the treatment of hypertension .

Safety and Hazards

The safety data sheet for Leachianone G advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Leachianone G has multiple uses in the medical field. Research indicates that it has antimicrobial, anti-inflammatory, antioxidant, antitumor, and antiviral activities . For some bacterial and viral infections, Leachianone G can have a certain therapeutic effect . Additionally, this compound may also have anticancer properties and regulate blood sugar and blood pressure .

properties

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYLFNGTSLAAZ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317639
Record name Leachianone G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leachianone G

CAS RN

152464-78-3
Record name Leachianone G
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152464-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leachianone G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Leachianone G and where is it found?

A1: Leachianone G is a prenylated flavanone, a type of flavonoid naturally occurring in several plant species. It has been isolated from Sophora flavescens [, , ], Desmodium caudatum [], Schisandra sphenanthera [], and Cudrania tricuspidata [].

Q2: How is Leachianone G biosynthesized in Sophora flavescens?

A2: In Sophora flavescens, Leachianone G is a biosynthetic intermediate in the production of sophoraflavanone G. The pathway involves a series of enzymatic steps starting with (2S)-naringenin. First, naringenin 8-dimethylallyltransferase catalyzes the addition of a dimethylallyl group to naringenin. This is followed by hydroxylation by 8-dimethylallylnaringenin 2'-hydroxylase. Finally, Leachianone G 2′′-dimethylallyltransferase adds another dimethylallyl group, ultimately yielding sophoraflavanone G [, ].

Q3: What is interesting about the enzymes involved in Leachianone G biosynthesis?

A3: Research suggests that the enzymes involved in Leachianone G biosynthesis are localized in different cellular compartments []. Naringenin 8-dimethylallyltransferase and Leachianone G 2′′-dimethylallyltransferase are found in plastids, while 8-dimethylallylnaringenin 2′-hydroxylase is associated with the endoplasmic reticulum. This compartmentalization suggests a coordinated effort between these organelles in the formation of the lavandulyl group characteristic of this class of compounds.

Q4: What is the significance of adding cork tissue to Sophora flavescens cell cultures in relation to Leachianone G?

A4: Adding cork tissue to Sophora flavescens cell cultures enhances the production and accumulation of both 8-prenylnaringenin and Leachianone G, which are key intermediates in sophoraflavanone G biosynthesis. This suggests a potential role for cork tissue in manipulating the production of specific flavonoids in plant cell cultures [].

Q5: Has the total synthesis of Leachianone G been achieved?

A5: Yes, the first total synthesis of (±)-Leachianone G has been successfully accomplished []. This involved the condensation of a specific acetophenone derivative with a protected benzaldehyde, followed by cyclization and deprotection steps.

Q6: What biological activities have been reported for Leachianone G?

A6: Leachianone G has demonstrated antioxidant activities in various assays, including ABTS, peroxynitrite (ONOO-), and total reactive oxygen species (ROS) assays []. It also shows inhibitory activity against BACE1, an enzyme implicated in Alzheimer’s disease []. Additionally, it has been investigated for its potential against Acinetobacter baumannii, although its antibacterial activity appears modest compared to other compounds isolated from the same source [].

Q7: Have any computational chemistry studies been performed on Leachianone G?

A9: Yes, Leachianone G has been included in molecular docking studies investigating its potential as a pancreatic lipase inhibitor [] and as an anti-breast cancer agent targeting the estrogen receptor alpha []. These studies provide preliminary insights into its potential binding interactions but require further experimental validation.

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